Cas no 5957-98-2 (4-(3-(Trifluoromethyl)phenyl)pyridine)

4-(3-(Trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(3-(Trifluoromethyl)phenyl)pyridine
- 4-[3-(trifluoromethyl)phenyl]pyridine
- SCHEMBL3881826
- JHXHMMVSNKGFDP-UHFFFAOYSA-N
- 5957-98-2
- AKOS015954799
- DTXSID50673526
-
- MDL: MFCD15475192
- インチ: InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-8H
- InChIKey: JHXHMMVSNKGFDP-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2
計算された属性
- 精确分子量: 223.06088375g/mol
- 同位素质量: 223.06088375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- XLogP3: 3.5
4-(3-(Trifluoromethyl)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T900368-50mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 50mg |
$ 70.00 | 2022-06-02 | ||
Alichem | A013006515-1g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
A2B Chem LLC | AI53312-5g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 98% | 5g |
$492.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645395-10g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 98% | 10g |
¥5705.00 | 2024-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 070819-1g |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 98% | 1g |
2307.0CNY | 2021-07-05 | |
TRC | T900368-100mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
Alichem | A013006515-250mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 97% | 250mg |
$484.80 | 2023-09-01 | |
TRC | T900368-10mg |
4-(3-(Trifluoromethyl)phenyl)pyridine |
5957-98-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
Matrix Scientific | 070819-1g |
4-(3-(Trifluoromethyl)phenyl)pyridine, 98% |
5957-98-2 | 98% | 1g |
$107.00 | 2023-09-08 | |
Matrix Scientific | 070819-5g |
4-(3-(Trifluoromethyl)phenyl)pyridine, 98% |
5957-98-2 | 98% | 5g |
$375.00 | 2023-09-08 |
4-(3-(Trifluoromethyl)phenyl)pyridine 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
4-(3-(Trifluoromethyl)phenyl)pyridineに関する追加情報
Introduction to 4-(3-(Trifluoromethyl)phenyl)pyridine (CAS No. 5957-98-2)
4-(3-(Trifluoromethyl)phenyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 5957-98-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule features a pyridine core substituted with a trifluoromethyl-functionalized phenyl group, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 4-(3-(Trifluoromethyl)phenyl)pyridine combines the electron-withdrawing nature of the trifluoromethyl group with the aromaticity of the phenyl ring, enhancing its potential as an intermediate in synthetic chemistry. The pyridine ring itself is a privileged structure in medicinal chemistry, frequently employed in drug design due to its ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in incorporating fluorinated aromatic groups into drug candidates due to their favorable pharmacokinetic properties. The trifluoromethyl group, in particular, is known to improve metabolic stability, binding affinity, and lipophilicity—key factors that contribute to a compound's success in clinical development. The presence of this moiety in 4-(3-(Trifluoromethyl)phenyl)pyridine makes it an attractive building block for researchers seeking to develop next-generation therapeutics.
One of the most compelling applications of 4-(3-(Trifluoromethyl)phenyl)pyridine lies in its utility as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The combination of the pyridine and trifluoromethylphenyl moieties provides a tunable pharmacophore that can be further modified to optimize potency and selectivity.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules like 4-(3-(Trifluoromethyl)phenyl)pyridine. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict the binding interactions of this compound with biological targets with high accuracy. This approach has accelerated the discovery process, allowing for rapid identification of lead compounds that exhibit promising therapeutic activity.
The synthesis of 4-(3-(Trifluoromethyl)phenyl)pyridine typically involves multi-step organic reactions, including cross-coupling processes such as Suzuki or Buchwald-Hartwig couplings. These reactions are facilitated by transition metal catalysts, which play a crucial role in achieving high yields and selectivity. The introduction of fluorinated groups often requires specialized synthetic methodologies to ensure regioselectivity and minimize side reactions.
In addition to its pharmaceutical applications, 4-(3-(Trifluoromethyl)phenyl)pyridine has shown potential in materials science. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and other advanced electronic devices. The electron-withdrawing nature of the trifluoromethyl group enhances charge transport properties, making this compound a candidate for optimizing device performance.
As research continues to evolve, the demand for specialized intermediates like 4-(3-(Trifluoromethyl)phenyl)pyridine is expected to rise. Innovations in synthetic chemistry and drug discovery technologies will further expand its utility across multiple industries. Collaborative efforts between academia and industry are essential to harness its full potential and translate laboratory findings into tangible benefits for society.
The safety and handling of 4-(3-(Trifluoromethyl)phenyl)pyridine must be carefully managed according to established chemical safety protocols. While it is not classified as a hazardous material under standard regulations, proper storage conditions—such as temperature control and inert atmosphere—are recommended to maintain stability and purity. Researchers should adhere to good laboratory practices (GLP) when working with this compound to ensure reproducibility and minimize risks.
In conclusion,4-(3-(Trifluoromethyl)phenyl)pyridine (CAS No. 5957-98-2) represents a versatile and highly functional compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for chemists and biologists alike, driving innovation across multiple scientific disciplines. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in shaping the future of medicine and technology.
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